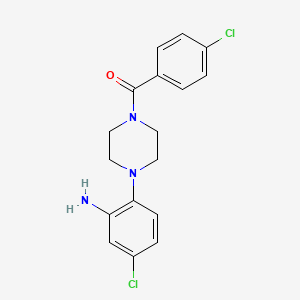

![molecular formula C25H27N5O4S B2383593 Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate CAS No. 893276-44-3](/img/structure/B2383593.png)

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a triazole ring fused with a quinazolinone ring, further attached to a piperidine ring via a carboxylate group. The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to readily bind in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Synthesis and Characterization

A novel series of polynuclear pyrido and thiazolo triazoloquinazolines have been synthesized starting from related chemical structures. These compounds have been structurally characterized based on elemental analysis and spectral data, which include NMR and IR spectroscopy, indicating the complexity and diversity of the compounds that can be derived from such chemical frameworks (El‐Kazak & Ibrahim, 2013).

Antimicrobial Activity

The synthesized compounds from related chemical structures have been evaluated for their antimicrobial activity. The screening results indicate potential antimicrobial properties, which suggest possible applications in developing new antibacterial and antifungal agents (El‐Kazak & Ibrahim, 2013).

Potential in Drug Synthesis

Compounds with similar chemical structures have been used as intermediates in the synthesis of metabolites for certain drugs, indicating the potential of such chemical frameworks in the synthesis of pharmacologically active compounds. For instance, metabolites of TAK-603, a quinoline-based compound, have been efficiently synthesized using related methodologies (Mizuno et al., 2006).

Heterocyclic Compound Synthesis

The chemical structure is related to compounds used in the synthesis of various heterocyclic compounds such as triazoloquinolines, thiadiazoles, and selenadiazoles, showcasing the versatility of this chemical framework in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Abdelhamid et al., 2004).

Antibacterial and Antifungal Properties

Some newly synthesized compounds containing related structures have been found to possess significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Azab et al., 2013).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities, development of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Additionally, its potential applications in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be explored .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds containing indole and triazole moieties are known to interact with a variety of enzymes and receptors , leading to diverse biological activities. These interactions can result in changes at the molecular level, potentially affecting cellular processes.

Biochemical Pathways

Indole and triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole and triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-4-34-25(31)18-8-7-13-29(15-18)22-20-9-5-6-10-21(20)30-23(26-22)24(27-28-30)35(32,33)19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYWGAERHIGHCPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-carbamoylbenzofuran-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2383510.png)

![4-methoxyphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl ether](/img/structure/B2383511.png)

![2-(4-chlorophenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2383512.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2383514.png)

![N-[1-(3-Fluoropyridin-2-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2383518.png)

![(E)-3-[(1S,2R)-2-Thiophen-3-ylcyclopropyl]prop-2-enoic acid](/img/structure/B2383519.png)

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)